molecular formula C11H11FN4O B6149903 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 1411571-54-4

6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B6149903
CAS No.: 1411571-54-4
M. Wt: 234.23 g/mol
InChI Key: GKDQIESBSWCSAF-UHFFFAOYSA-N
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Description

6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound that features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, using catalysts like palladium or copper.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyridine-3-carboxamide is unique due to its combination of a fluorinated pyridine ring and an imidazole moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics .

Properties

CAS No.

1411571-54-4

Molecular Formula

C11H11FN4O

Molecular Weight

234.23 g/mol

IUPAC Name

6-fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C11H11FN4O/c1-16-5-4-13-10(16)7-15-11(17)8-2-3-9(12)14-6-8/h2-6H,7H2,1H3,(H,15,17)

InChI Key

GKDQIESBSWCSAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC(=O)C2=CN=C(C=C2)F

Purity

95

Origin of Product

United States

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